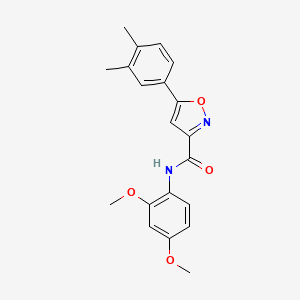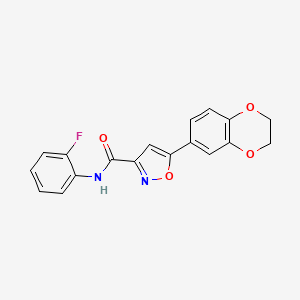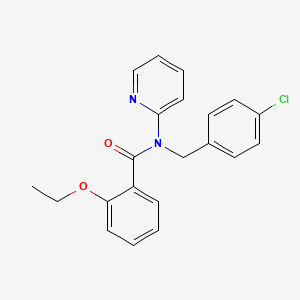
N-(2-methylquinolin-8-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methylquinolin-8-yl)benzamide is an organic compound that features a quinoline ring substituted with a methyl group at the 2-position and a benzamide moiety at the 8-position
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-methylquinolin-8-yl)benzamide can be synthesized through the stoichiometric reaction of yttrium chloride (YCl3) with the corresponding potassium amidates . The reaction typically involves the use of tetrahydrofuran (THF) as a solvent and proceeds under mild conditions . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using trihaloisocyanuric acid as a halogen source.
Substitution: It can participate in substitution reactions, particularly halogenation at the C5-position of the quinoline ring.
Common Reagents and Conditions
Oxidation: Trihaloisocyanuric acid is commonly used for halogenation reactions.
Substitution: The reactions typically proceed under mild conditions, often at room temperature.
Major Products Formed
Halogenated Derivatives: The primary products of halogenation reactions are C5-halogenated quinoline derivatives.
Scientific Research Applications
N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Biology and Medicine:
Materials Science: It is used in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(2-methylquinolin-8-yl)benzamide involves its interaction with various molecular targets. The compound can undergo oxidative coupling reactions via C–H or N–H activation, depending on the type of oxidized reaction center and the nature of the oxidant . The oxidative coupling can affect the para-C–H bond in quinoline or the N–H fragment or the ortho-C–H bond in the benzene substituent .
Comparison with Similar Compounds
Similar Compounds
N-(quinolin-8-yl)benzamide: Similar in structure but lacks the methyl group at the 2-position.
4-isopropoxy-N-(2-methylquinolin-8-yl)benzamide: Contains an isopropoxy group at the 4-position.
Uniqueness
N-(2-methylquinolin-8-yl)benzamide is unique due to its specific substitution pattern, which can influence its reactivity and applications. The presence of the methyl group at the 2-position and the benzamide moiety at the 8-position provides distinct chemical properties and potential for diverse applications.
Properties
CAS No. |
61388-91-8 |
|---|---|
Molecular Formula |
C17H14N2O |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C17H14N2O/c1-12-10-11-13-8-5-9-15(16(13)18-12)19-17(20)14-6-3-2-4-7-14/h2-11H,1H3,(H,19,20) |
InChI Key |
ZVZDQYIFBBEXEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2NC(=O)C3=CC=CC=C3)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11343513.png)
![N-[(1-ethyl-1H-benzimidazol-2-yl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B11343514.png)
![1-{2-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}propan-1-one](/img/structure/B11343521.png)



![[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]{1-[(2-fluorobenzyl)sulfonyl]piperidin-4-yl}methanone](/img/structure/B11343543.png)
![N-(3-Methoxyphenyl)-N-[(thiophen-2-YL)methyl]adamantane-1-carboxamide](/img/structure/B11343552.png)
![2-{[6-(4-chlorophenyl)-3-cyanopyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11343553.png)
![5-(4-ethoxyphenyl)-N-{2-[(4-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide](/img/structure/B11343556.png)
![N-[2-(benzylsulfanyl)ethyl]-1-[(2-chloro-6-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343576.png)
![N-butyl-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11343579.png)

![4-bromo-N-{[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]methyl}benzamide](/img/structure/B11343591.png)
